molecular formula C9H6INO2 B3065416 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 40889-40-5

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Katalognummer B3065416
CAS-Nummer: 40889-40-5
Molekulargewicht: 287.05 g/mol
InChI-Schlüssel: SDORUMRUSQLRFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound . It is synthesized to find new pharmacologically active molecules . It has been allowed to react with some nitrogen nucleophiles to afford annelated quinazolinone derivatives and other related systems .


Synthesis Analysis

6-Iodo-2-methyl-benzo[3,1]oxazin-4-one was prepared by refluxing 5-Iodoanthranilic acid with acetic anhydride . The synthesized compounds were characterized with the help of spectroscopic techniques including IR, 1H-NMR, and Mass spectra .


Molecular Structure Analysis

The chemical structure of 6-Iodo-2-methyl-benzo[3,1]oxazin-4-one was elucidated by its IR spectrum which showed absorption band at 1620, 1760 cm-1 attributable to C=N and C=O respectively .


Chemical Reactions Analysis

This compound has been allowed to react with some nitrogen nucleophiles namely; hydroxylamine hydrochloride, hydrazine hydrate, formamide, aliphatic amine, aromatic amines, aralkyl amine, different amino acids, heterocyclic amines, ethanolamine, and sodium azide to afford annelated quinazolinone derivatives and other related systems .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one has been utilized in the synthesis of various organic compounds. For example, Harutyunyan et al. (2019) demonstrated its use in producing 3- and 3,6-substituted 2-methylquinazolin-4(3H)-ones, which were then used to create 2-[(E)-2-arylethenyl]-quinazolin-4(3H)-ones. The structure of these compounds was confirmed using two-dimensional 1H–1H NOESY data and X-ray analysis (Harutyunyan et al., 2019).

Antimicrobial Activities

The compound has shown promise in antimicrobial applications. Eissa et al. (2013) explored the reactivity of 6-iodo-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles, leading to the synthesis of quinazolinone derivatives and other related systems. These synthesized compounds displayed significant antimicrobial activities against different bacterial and fungal strains (Eissa et al., 2013).

Hypolipidemic Properties

In the field of medicinal chemistry, this chemical has been investigated for its potential in altering plasma lipid levels. Fenton et al. (1989) described a series of 4H-3,1-benzoxazin-4-ones, including derivatives of this compound, that demonstrated hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties in hypercholesterolemic and normolipidemic rats (Fenton et al., 1989).

Structural Analysis and Synthesis

The compound's structural properties have been a subject of study as well. For instance, Kovalevsky and Ponomarev (2000) investigated the structure of benzoxazinone compounds, highlighting how electronic effects of substituent groups on the oxazine moiety lead to distortion in bond angles and redistribution of electronic density (Kovalevsky & Ponomarev, 2000).

Wirkmechanismus

4H-3,1-benzoxazin-4-ones have attracted considerable attention as inhibitors of serine proteases by enzyme acylation due to the nucleophilic attack of the active site serine on the lactone carbon . Also, new benzoxazinones were tested for their inhibitory activity towards human leukocyte elastase .

Eigenschaften

IUPAC Name

6-iodo-2-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDORUMRUSQLRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358782
Record name 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40889-40-5
Record name 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-iodobenzoic acid (25.4 g, 96.6 mmol) was added in portions to cold acetic anhydride (100 mL). The suspension was first stirred without cooling, then the resulting thick precipitate was heated at reflux for 1 h (red solution). The product crystallized spontaneously upon cooling. After stirring in ice for 30 min, the crystals were filtered off and washed twice with heptane. The crystals were thoroughly dried at 0.1 mbar/50° C. One obtained 25.1 g (90%) of beige crystals. MS: m/z=287 (M).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 2
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 3
Reactant of Route 3
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 4
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.